molecular formula C11H12N4 B5592120 Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- CAS No. 310457-43-3

Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-

Cat. No.: B5592120
CAS No.: 310457-43-3
M. Wt: 200.24 g/mol
InChI Key: FQPUINDENAEALQ-UHFFFAOYSA-N
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Description

Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- is a heterocyclic compound that features a tetrazole ring fused to an isoquinoline structure

Scientific Research Applications

Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- has several applications in scientific research:

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- typically involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate. This reaction is carried out under reflux conditions in methanol with a fivefold excess of hydrazine hydrate for 4-6 hours. The product is then extracted from the aqueous layer using chloroform .

Industrial Production Methods

While specific industrial production methods for Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the isoquinoline structure.

    Substitution: Substitution reactions can occur at various positions on the tetrazole or isoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethyl orthoformate, and various oxidizing or reducing agents. Reaction conditions typically involve refluxing in solvents such as methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization with ethyl orthoformate yields 5,5-dimethyl-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine .

Mechanism of Action

The mechanism of action of Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, influencing their activity. The isoquinoline structure can also modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine
  • 5,6-dihydropyrazolo[5,1-a]isoquinoline

Uniqueness

Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- is unique due to its specific fusion of a tetrazole ring with an isoquinoline structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

5,5-dimethyl-6H-tetrazolo[5,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-11(2)7-8-5-3-4-6-9(8)10-12-13-14-15(10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPUINDENAEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=NN31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350617
Record name Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310457-43-3
Record name Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-
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Reactant of Route 5
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Reactant of Route 6
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